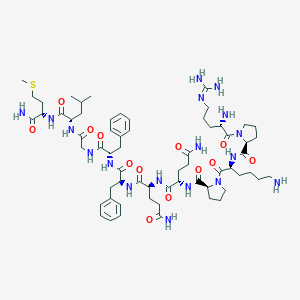
3-(3-Methoxyphenyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)benzonitrile is represented by the InChI Code: 1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“3-(3-Methoxyphenyl)benzonitril” ist eine chemische Verbindung mit der CAS-Nummer: 154848-38-1 und einem Molekulargewicht von 209,25 . Seine Summenformel lautet C14H11NO . Die Verbindung ist auch unter ihrem IUPAC-Namen 3’-Methoxy [1,1’-biphenyl]-3-carbonitril bekannt .
Verwendung in der organischen Synthese
“this compound” kann als wichtiges Zwischenprodukt in der organischen Synthese verwendet werden . Es kann bei Umwandlungsreaktionen von Acetonitril als Baustein verwendet werden, was sich zu einem der attraktivsten Bereiche in der organischen Synthese entwickelt hat .
Elektrochemische Umwandlungen
Im Bereich der elektrochemischen Umwandlungen, die Acetonitril beinhalten, kann “this compound” aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften verwendet werden . Es kann verwendet werden, um stickstoffhaltige Verbindungen oder nitrilhaltige Verbindungen zu liefern .
Cyanmethylierung
“this compound” kann bei der Cyanmethylierung verschiedener Imine verwendet werden . In diesem Verfahren wird Acetonitril als Lösungsmittel und CN-Quelle verwendet, um Arylacrylnitrile zu synthetisieren .
Synthese von tetrasubstituierten Olefinen
“this compound” kann bei der Synthese von tetrasubstituierten Olefinen verwendet werden
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .
Mode of Action
It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that 3-(3-Methoxyphenyl)benzonitrile might affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.
Result of Action
Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that 3-(3-Methoxyphenyl)benzonitrile might have similar effects.
Action Environment
It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of 3-(3-Methoxyphenyl)benzonitrile.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFIMUYNIHKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400555 |
Source


|
| Record name | 3-(3-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-38-1 |
Source


|
| Record name | 3-(3-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
